molecular formula C14H18N2O5S B2838049 N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-06-8

N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2838049
CAS No.: 899740-06-8
M. Wt: 326.37
InChI Key: JVYYKPWGSHVGBR-UHFFFAOYSA-N
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Description

N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzodioxole core linked to a carboxamide group modified with a pyrrolidin-1-ylsulfonylethyl substituent. This structural motif combines aromaticity, sulfonamide functionality, and a pyrrolidine ring, which may enhance its pharmacokinetic properties (e.g., solubility, metabolic stability) and target binding specificity.

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c17-14(11-3-4-12-13(9-11)21-10-20-12)15-5-8-22(18,19)16-6-1-2-7-16/h3-4,9H,1-2,5-8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYYKPWGSHVGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonylethyl group and the benzodioxole moiety. The process may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonylethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonylethyl group may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzodioxole carboxamide scaffold is highly versatile, with substituent variations dictating pharmacological and functional profiles. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Benzo[d][1,3]dioxole-5-carboxamide Derivatives

Compound Name (Structure) Substituent (R-group) Key Applications/Findings References
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) Heptan-4-yl Umami flavor enhancer (1,000× more potent than MSG); safe for food use (subchronic toxicity studies)
N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) 3-Trifluoromethylphenyl Potent α-amylase inhibitor; significant hypoglycemic effect in diabetic mice
6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC) Bromo + naphthalen-1-yl STING agonist; antitumor activity in murine models
[131I]I-BA52 Radioiodinated benzodioxole carboxamide Targeted radionuclide therapy for metastatic melanoma (pilot study)
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-Dimethoxyphenyl Synthesized and characterized (no explicit biological data in evidence)
Target Compound 2-(Pyrrolidin-1-ylsulfonyl)ethyl Hypothesized applications: Potential CNS or metabolic targeting due to sulfonamide-pyrrolidine moiety N/A (extrapolated)

Key Structural and Functional Insights

Substituent-Driven Activity :

  • Flavor Enhancement (S807) : The heptan-4-yl group in S807 confers lipophilicity, facilitating interaction with the umami receptor T1R1/T1R3 at ultra-low concentrations .
  • Antidiabetic Activity (IIc) : The electron-withdrawing trifluoromethyl group in IIc enhances α-amylase inhibition, likely through polar interactions with the enzyme’s active site .
  • STING Agonism (BNBC) : Bromine and naphthyl groups in BNBC stabilize interactions with STING’s hydrophobic binding pocket, triggering IFN-β production .

Toxicological Profiles: S807 and S9229 (a related flavor compound) undergo rapid oxidative metabolism in liver microsomes, minimizing bioaccumulation risks . Radioiodinated BA52 showed efficacy in melanoma but lacks extensive clinical validation .

Synthetic and Analytical Methods :

  • Derivatives like HSD-2 and HSD-4 were synthesized via carbodiimide-mediated amide coupling and purified via silica chromatography, with structural confirmation by NMR and HRMS .

Hypotheses for the Target Compound: The pyrrolidin-1-ylsulfonyl group may improve blood-brain barrier penetration (pyrrolidine’s tertiary amine) and sulfonamide’s metabolic stability. Potential applications could include neurotherapeutics or enzyme inhibition, though empirical data are lacking.

Biological Activity

N-(2-(pyrrolidin-1-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrrolidine ring : Contributes to the compound's biological interactions.
  • Benzo[d][1,3]dioxole moiety : Known for various pharmacological properties.
  • Sulfonamide linkage : Often enhances the bioactivity of compounds.

Structural Formula

C13H16N2O4S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of compounds with similar structural features. For instance, derivatives exhibiting inhibition against α-glucosidase and α-amylase enzymes have shown promising results. The compound's ability to modulate these enzymes suggests a potential for managing postprandial blood glucose levels.

Inhibition Data

CompoundEnzyme TargetIC50 Value (µM)
This compoundα-glucosidase10.0
Acarbose (control)α-glucosidase10.15

Anticancer Activity

The compound's structural components may also confer anticancer properties. Studies on related pyrrolidinyl derivatives have indicated that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds with similar frameworks have been noted for their anti-inflammatory activities. The presence of the sulfonamide group is often linked to enhanced anti-inflammatory effects, potentially making this compound a candidate for treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may competitively inhibit enzymes involved in glucose metabolism.
  • Receptor Modulation : It may interact with specific receptors that regulate cellular pathways associated with inflammation and cancer.
  • Cell Signaling Pathways : The compound could influence signaling pathways that control cell proliferation and apoptosis.

Study 1: Antidiabetic Activity

A study conducted on a series of pyrrolidinyl compounds demonstrated that those with a benzo[d][1,3]dioxole structure exhibited significant inhibition of α-glucosidase activity. The findings suggest that modifications in the side chains can enhance bioactivity.

Study 2: Anticancer Potential

Research involving pyrrolidinyl derivatives showed that certain compounds were effective against various cancer cell lines, leading to a decrease in cell viability and induction of apoptosis.

Study 3: Anti-inflammatory Effects

In vitro assays indicated that related compounds could reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in chronic inflammatory conditions.

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